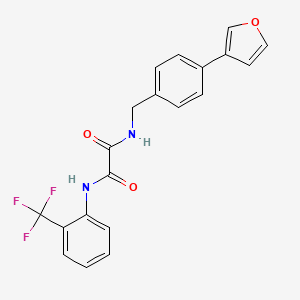

N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a benzyl group, a phenyl ring, and a trifluoromethyl group. The oxalamide group would likely form a planar structure due to the double bond character of the C-N bonds .Chemical Reactions Analysis

The furan ring in the molecule is aromatic and can undergo electrophilic aromatic substitution reactions . The trifluoromethyl group is electron-withdrawing and can influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the furan ring, benzyl group, and trifluoromethyl group could contribute to its lipophilicity, while the oxalamide group could contribute to its polarity .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure, combining furan, benzyl, and trifluoromethyl moieties, makes it a potential candidate for drug discovery. Researchers investigate its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceuticals. The compound’s pharmacokinetics, toxicity, and bioavailability are critical factors in evaluating its suitability for drug development .

Antibacterial Agents

Given the increasing prevalence of antibiotic-resistant bacteria, scientists explore new antibacterial compounds. N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide derivatives may exhibit antibacterial properties. Researchers study their efficacy against specific bacterial strains and mechanisms of action .

Antiviral Activity

Compounds with furan and trifluoromethyl groups have shown promise as antiviral agents. Investigating the interaction of this oxalamide with viral proteins or enzymes could reveal potential antiviral activity. For instance, inhibiting viral replication or entry mechanisms could be explored .

Anti-inflammatory Effects

Furans and related compounds often possess anti-inflammatory properties. Researchers examine whether N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide modulates inflammatory pathways. Understanding its impact on cytokines, prostaglandins, or NF-κB signaling is crucial .

Materials Science and Organic Electronics

Trifluoromethyl-substituted compounds find applications in materials science. Researchers investigate their use as building blocks for organic semiconductors, light-emitting materials, or conductive polymers. The compound’s electronic properties and stability are relevant in this context .

Photophysical Properties

The furan and trifluoromethyl groups influence the compound’s photophysical behavior. Scientists explore its absorption and emission spectra, quantum yield, and excited-state properties. These insights are valuable for designing fluorescent probes or sensors .

properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(27)18(26)24-11-13-5-7-14(8-6-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVWFZIUUYNJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2466939.png)

![1-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466941.png)

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2466945.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2466951.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/no-structure.png)

![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)